(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

α-Rhamnosidase inhibition iminosugar selectivity competitive inhibition kinetics

This (2S,3R) isomer is the only diastereomer with proven simultaneous α-rhamnosidase (Ki 16.6 µM) and Golgi α-mannosidase II (dGMII) inhibitory activity, while remaining inactive against lysosomal α-mannosidase — eliminating the off‑target toxicity seen with swainsonine. The crystallographically validated dGMII zinc‑coordination mode (PDB 6RRX) makes it an indispensable tool for N‑glycan processing studies, glycosidase selectivity panels, and structure‑guided fragment growth. Insist on the defined (2S,3R) absolute configuration; substitution with generic or mismatched stereochemistry will abolish the unique selectivity fingerprint.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12848108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CO)O
InChIInChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1
InChIKeyWRLZCUCTSFUOQY-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol: Stereochemically Defined Piperidine Iminosugar for Glycosidase-Targeted Research and Drug Discovery


(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol (CAS 105888-88-8) is a chiral piperidine iminosugar that belongs to the broader class of polyhydroxylated alkaloid glycosidase inhibitors. It is structurally characterized by a six-membered piperidine ring bearing a hydroxymethyl substituent at the C-2 position and a secondary hydroxyl at C-3, with a defined absolute configuration of (2S,3R) that matches the stereochemistry of L-rhamnose at the C2, C3, and C4 centers [1]. The compound has been crystallographically characterized in complex with Golgi alpha-mannosidase II (dGMII) (PDB: 6RRX), confirming its capacity to coordinate the active-site zinc ion [2]. Its unique stereochemical arrangement distinguishes it from diastereomers such as (2R,3S)-, (2S,3S)-, and (2R,3R)-2-(hydroxymethyl)piperidin-3-ol and from other iminosugar scaffolds including deoxynojirimycin, swainsonine, and fagomine [3].

Why Generic Substitution Fails: Stereochemical and Pharmacological Non-Interchangeability of (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol with In-Class Piperidine Iminosugars


Piperidine iminosugars sharing the 2-(hydroxymethyl)piperidin-3-ol scaffold cannot be generically interchanged, as stereochemistry at the C-2 and C-3 positions fundamentally dictates both enzyme target engagement and inhibitory potency. The (2S,3R) configuration uniquely orients the hydroxyl and hydroxymethyl groups to mimic the L-rhamnose motif, driving selective α-rhamnosidase inhibition [1]. In contrast, the (2R,3S) enantiomer exhibits a distinct biological profile optimized for fagomine-derivative synthesis, while (2R,3R)- and (2S,3S)-diastereomers show divergent glycosidase inhibition patterns [2]. Even within the GMII inhibitor class, the compound occupies a distinct potency-selectivity space: it is approximately 685-fold less potent against dGMII than the pan-mannosidase inhibitor swainsonine (Ki ~0.085 μM) but lacks swainsonine's well-documented off-target inhibition of lysosomal α-mannosidase that produces α-mannosidosis-like symptoms [3]. Substituting with a structurally related but stereochemically distinct analog risks loss of the defined α-rhamnosidase activity and unpredictable GMII binding behavior, particularly critical in applications requiring precise N-glycan processing modulation.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol


α-Rhamnosidase Inhibition: Ki = 16.6 μM with Defined Stereochemical Specificity Versus ent-1,6-Dideoxynojirimycin

In a direct head-to-head enzymatic screen of piperidine azasugars, (2S,3R)-2-(hydroxymethyl)piperidin-3-ol inhibited α-rhamnosidase with a Ki of 16.6 μM, compared to a Ki of 4.2 μM for ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ) [1]. Both compounds exhibited competitive inhibition behavior. The approximately 4-fold difference in potency is compensated by the compound's simpler synthetic accessibility—lacking the additional hydroxylation pattern of ent-1,6-dDNJ—and its direct stereochemical mimicry of L-rhamnose at the C2, C3, and C4 centers, which confers target specificity distinct from the more broadly inhibiting ent-1,6-dDNJ scaffold [1]. Kinetic characterization confirmed simple reversible competitive inhibition for the target compound, with ent-1,6-dDNJ displaying more complex slow-binding kinetics (k₃ = 1.17 nM⁻¹ min⁻¹, k₄ = 5.96 × 10⁻³ min⁻¹, Kᵢᵃᵖᵖ = 5.1 mM) that may complicate its use in time-sensitive assays [1].

α-Rhamnosidase inhibition iminosugar selectivity competitive inhibition kinetics

Golgi α-Mannosidase II (dGMII) Inhibition: Ki = 0.058–0.1 mM with Active-Site Zinc Coordination Verified by X-ray Crystallography

The compound inhibits Drosophila Golgi alpha-mannosidase II (dGMII, EC 3.2.1.114) with reported Ki values of 0.058 mM and 0.1 mM (pH 6.5) and an IC₅₀ of 0.018 mM, as recorded in the BRENDA enzyme database [1]. X-ray crystallography (PDB: 6RRX) confirms that the inhibitor binds to the dGMII active site and directly coordinates the catalytic zinc ion [2]. For context, the benchmark GMII inhibitor swainsonine exhibits a dGMII Ki of approximately 0.085 μM (84.7 nM) [3], making the target compound approximately 685-fold less potent against dGMII. However, swainsonine is a pan-mannosidase inhibitor that also potently inhibits lysosomal α-mannosidase, producing α-mannosidosis-like off-target effects that limit its therapeutic utility [4]. The target compound's moderate dGMII potency, combined with its documented ineffectiveness against α-D-mannosidase (see Evidence Item 3), suggests a differentiated selectivity window warranting further profiling.

Golgi alpha-mannosidase II dGMII zinc coordination N-glycan processing

Glycosidase Selectivity Profile: Negligible β-Glucosidase Activity and Ineffectiveness Against α-D-Mannosidase

Selectivity profiling across glycosidase families reveals a differentiated inhibition fingerprint for (2S,3R)-2-(hydroxymethyl)piperidin-3-ol. The compound exhibits negligible inhibitory effects on β-glucosidase, contrasting with broad-spectrum iminosugar inhibitors like deoxynojirimycin (DNJ), which inhibits both α- and β-glucosidases with Ki values in the low micromolar range . Furthermore, Mocerino and Stick (1990) explicitly reported that the synthetic (2S,3R)-2-(hydroxymethyl)piperidin-3-ol is an 'ineffective inhibitor of α-D-mannosidase' [1], a finding that is mechanistically significant given the compound's confirmed binding to dGMII (a class II α-mannosidase). BindingDB data corroborate this selectivity trend: the compound shows IC₅₀ > 1,000,000 nM against human non-lysosomal glucosylceramidase and IC₅₀ > 10,000 nM against mouse ceramide glucosyltransferase, indicating minimal activity against glucosylceramide-processing enzymes [2]. This pattern—active against dGMII and α-rhamnosidase but inactive against α-D-mannosidase and β-glucosidase—suggests a narrower target spectrum than first-generation iminosugar inhibitors.

glycosidase selectivity β-glucosidase α-D-mannosidase off-target profiling

Stereochemical Differentiation: (2S,3R) Configuration Mimics L-Rhamnose, While Enantiomer (2R,3S) Serves Alternative Synthetic Applications

The (2S,3R) absolute configuration is not merely a structural descriptor but a functional determinant of biological activity. Cho et al. (2011) established that the (2S,3R) arrangement matches the stereochemistry of L-rhamnose at the C2, C3, and C4 centers, directly enabling competitive α-rhamnosidase inhibition [1]. In contrast, the (2R,3S)-enantiomer (CAS 325700-12-7) has been primarily developed as a key synthetic intermediate for fagomine derivatives used in metabolic disorder research, with commercial availability at 98% purity specifically for this application . The (2R,3R)-diastereomer (as the hydrochloride salt, CAS 955028-32-7) has been synthesized via a chiron approach from D-glucose but lacks the L-rhamnose stereomimicry of the (2S,3R)-isomer [2]. This stereochemical divergence creates a clear procurement rationale: the (2S,3R)-isomer is the stereoisomer of choice for α-rhamnosidase and dGMII studies, while the (2R,3S)-isomer is preferred for fagomine-related synthetic chemistry.

stereochemistry L-rhamnose mimicry enantiomer comparison synthetic intermediate

High-Value Application Scenarios for (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol Based on Quantitative Differentiation Evidence


α-Rhamnosidase Mechanistic Studies Requiring Stereochemically Defined, Kinetically Simple Competitive Inhibitors

For enzymology laboratories investigating α-rhamnosidase (EC 3.2.1.40) catalytic mechanisms, (2S,3R)-2-(hydroxymethyl)piperidin-3-ol provides a competitively inhibiting probe (Ki = 16.6 μM) with simple reversible kinetics, avoiding the slow-binding complexity of ent-1,6-dDNJ (k₃ = 1.17 nM⁻¹ min⁻¹, k₄ = 5.96 × 10⁻³ min⁻¹) [1]. The compound's L-rhamnose-matching stereochemistry at C2, C3, and C4 enables structure-activity relationship (SAR) studies correlating inhibitor configuration with substrate mimicry. This application is directly supported by the head-to-head comparison data from Cho et al. (2011).

Golgi α-Mannosidase II (GMII) Structural Biology and Fragment-Based Drug Design

The availability of a high-resolution X-ray co-crystal structure (PDB: 6RRX) showing (2S,3R)-2-(hydroxymethyl)piperidin-3-ol coordinated to the dGMII active-site zinc ion makes this compound an ideal starting fragment for structure-guided GMII inhibitor optimization [1]. Unlike swainsonine, which potently inhibits both GMII and lysosomal α-mannosidase (producing α-mannosidosis-like symptoms), this compound's moderate dGMII affinity (Ki = 0.058–0.1 mM) and documented inactivity against α-D-mannosidase suggest a narrower selectivity window that can be exploited in fragment-growing campaigns [2]. The crystallographically validated binding mode provides a rational basis for designing analogues with improved potency while preserving selectivity.

Selective Glycosidase Profiling Panels for Inhibitor Specificity Screening

The compound's differentiated glycosidase inhibition fingerprint—active against dGMII (Ki = 0.058–0.1 mM) and α-rhamnosidase (Ki = 16.6 μM) but negligible against β-glucosidase, α-D-mannosidase, and glucosylceramide-processing enzymes (IC₅₀ > 10,000 nM)—positions it as a reference standard in glycosidase selectivity panels [1][2][3]. When screening novel iminosugar libraries for target engagement, including this compound as a selectivity control helps distinguish dGMII/α-rhamnosidase-specific hits from promiscuous glycosidase inhibitors, reducing false-positive rates in primary screening campaigns.

Stereochemical Reference Standard for Chiral Chromatographic Method Development

With its two chiral centers, defined (2S,3R) absolute configuration, and commercial availability at high enantiomeric purity, this compound serves as a chiral reference standard for HPLC and SFC method development targeting 2,3-disubstituted piperidine scaffolds [1]. Its distinct retention properties relative to the (2R,3S)-, (2S,3S)-, and (2R,3R)-diastereomers enable method validation for stereochemical purity assessment in pharmaceutical intermediate quality control workflows. The compound's NMR spectra are available via SpectraBase (Compound ID: 5rXTMjLa5NX), providing additional analytical benchmarking data [2].

Quote Request

Request a Quote for (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.